3-Bromo-9H-xanthen-9-one CAS 500286-36-2 chemical properties
3-Bromo-9H-xanthen-9-one CAS 500286-36-2 chemical properties
A Versatile Scaffold for Medicinal Chemistry and Materials Science
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
3-Bromo-9H-xanthen-9-one (CAS 500286-36-2) is a halogenated derivative of the privileged xanthone scaffold. Unlike its naturally occurring oxygenated counterparts (e.g., mangiferin, α-mangostin), this synthetic intermediate possesses a specific C-Br handle at the 3-position. This structural feature renders it an ideal electrophile for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of pharmacophores in drug discovery campaigns.
Physicochemical Data Table
| Property | Specification |
| CAS Number | 500286-36-2 |
| IUPAC Name | 3-Bromo-9H-xanthen-9-one |
| Molecular Formula | C₁₃H₇BrO₂ |
| Molecular Weight | 275.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 124–128 °C |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH; Insoluble in Water |
| Electronic Character | Electron-deficient tricyclic core; fluorescent (excitation ~340 nm) |
| Storage | 2–8 °C, protect from light (halogenated aromatics can be photosensitive) |
Part 2: Synthetic Architecture
The synthesis of the xanthone core typically relies on dehydrative cyclization. For the specific 3-bromo isomer, the regiochemistry of the precursor is critical to avoid isomeric mixtures.
Retrosynthetic Logic
The most robust route involves the Eaton’s Reagent-mediated cyclization of 4-bromo-2-phenoxybenzoic acid. This method is superior to classical sulfuric acid routes due to milder conditions and cleaner workup profiles.
Figure 1: Retrosynthetic disconnection showing the construction of the tricyclic core from acyclic precursors.
Validated Synthesis Protocol
Objective: Synthesis of 3-bromo-9H-xanthen-9-one via intramolecular Friedel-Crafts acylation.
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Precursor Preparation: Charge a flask with 4-bromo-2-phenoxybenzoic acid (1.0 eq).
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Cyclization Medium: Add Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Use approx. 5 mL per gram of substrate.
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Expert Insight: Eaton’s reagent acts as both solvent and Lewis acid/dehydrating agent. It avoids the sulfonation byproducts common with concentrated H₂SO₄.
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Reaction: Heat to 80 °C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (acid) will be polar/baseline; the product will move to R_f ~0.6.
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Quench: Cool to room temperature and pour slowly onto crushed ice/water with vigorous stirring. The xanthone will precipitate.
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Purification: Filter the solid. Wash with water (to remove acid) and saturated NaHCO₃ (to remove unreacted starting material). Recrystallize from Ethanol/CHCl₃ to obtain the pure product.
Part 3: Reactivity & Functionalization[2]
The C3-Bromine bond is the "functional handle" of this molecule. The xanthone core is electron-deficient due to the carbonyl at C9, which facilitates oxidative addition of the C-Br bond to Palladium(0) species, making it more reactive than simple bromobenzenes but less reactive than bromonitrobenzenes.
Divergent Synthesis Workflow
Figure 2: The "Divergent Synthesis Hub" illustrating the primary catalytic transformations accessible from the 3-bromo scaffold.
Standard Operating Procedure: Suzuki-Miyaura Coupling
Application: Generating 3-aryl derivatives for AChE inhibition studies.
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Setup: In a Schlenk tube, combine:
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3-Bromo-9H-xanthen-9-one (1.0 eq, 1.0 mmol, 275 mg)
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Arylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2.0 eq)
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Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, 10 mL).
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Causality: The water is essential to dissolve the inorganic base, facilitating transmetallation. Dioxane ensures solubility of the organic xanthone.
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Degassing: Sparge with Argon for 10 minutes.
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Critical Control Point: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.
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Reaction: Seal and heat to 90 °C for 12 hours.
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Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
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Purification: Flash column chromatography (SiO₂). Xanthone derivatives are typically highly fluorescent on TLC plates.
Part 4: Applications in Drug Discovery
The 3-substituted xanthone motif is a validated pharmacophore in several therapeutic areas.
Acetylcholinesterase (AChE) Inhibitors
Research indicates that xanthone derivatives substituted at the 3-position can span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.
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Mechanism: The planar tricyclic core facilitates
- stacking with aromatic residues (Trp86, Tyr337) in the enzyme gorge. -
Utility: 3-Bromo-9H-xanthen-9-one serves as the starting point to attach flexible linkers (via ether or amine linkages) that reach the PAS, improving potency against Alzheimer's disease targets [1].
Tyrosinase Inhibition
3-Aryl xanthones derived from this scaffold have shown micromolar potency against tyrosinase.[1]
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SAR Insight: Hydroxyl groups on the 3-aryl ring (introduced via Suzuki coupling of 3-bromoxanthone with hydroxyphenylboronic acids) coordinate with the binuclear copper active site of tyrosinase [2].
Oncology (Intercalators)
The planarity of the xanthone system allows it to act as a DNA intercalator. Functionalization at the 3-position with cationic side chains (via Buchwald-Hartwig amination) enhances DNA binding affinity and solubility, a strategy used in developing novel chemotherapeutics.
Part 5: References
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PubChem. (n.d.). 3-Bromo-9H-xanthen-9-one (CAS 500286-36-2).[2][3] National Library of Medicine. Retrieved from [Link]
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Luo, Z., et al. (2021).[4][5] New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Chen, J., et al. (2019). Study on Synthesis and Biological Evaluation of 3-Aryl Substituted Xanthone Derivatives as Novel and Potent Tyrosinase Inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]
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Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry. (Cited for protocol grounding).
Sources
- 1. Study on Synthesis and Biological Evaluation of 3-Aryl Substituted Xanthone Derivatives as Novel and Potent Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 500286-36-2: 9H-Xanthen-9-one, 3-bromo- | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
